Methyl 2-benzyloxy-3-bromo-benzoate
Description
Historical Context of Aryl Bromides and Benzyloxy Ethers in Organic Synthesis
Aryl bromides are organic compounds where a bromine atom is directly attached to an aromatic ring. fiveable.me They have long been recognized as crucial synthons in organic chemistry. acs.org Their importance lies in their ability to participate in a diverse range of chemical transformations, most notably in cross-coupling reactions and nucleophilic aromatic substitutions, which are fundamental for the construction of complex molecular architectures. fiveable.meacs.org The carbon-bromine bond in aryl bromides possesses a favorable reactivity profile, making the bromine atom a good leaving group in substitution reactions. fiveable.me
Benzyl (B1604629) ethers have a storied history in organic synthesis, primarily serving as a reliable protecting group for hydroxyl functionalities. organic-chemistry.orgyoutube.com The benzyl group can be introduced under various conditions and is notably stable to a wide range of reagents. organic-chemistry.org Its removal, typically through palladium-catalyzed hydrogenation, is clean and efficient, liberating the alcohol and producing toluene (B28343) as a byproduct. youtube.com This selective deprotection strategy is invaluable when working with multifunctional molecules. youtube.com
Structural Features and Unique Reactivity Potential of Methyl 2-benzyloxy-3-bromo-benzoate
This compound is a unique molecule that combines the key features of an aryl bromide, a benzyloxy ether, and a benzoate (B1203000) ester. This trifecta of functional groups within a single scaffold imparts a distinct reactivity profile. The bromine atom at the 3-position can undergo various coupling reactions, while the benzyloxy group at the 2-position can influence the electronic properties of the aromatic ring and can be cleaved to reveal a hydroxyl group. The methyl ester at the 1-position provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
The spatial arrangement of these groups—the ortho-benzyloxy and meta-bromo substituents relative to the ester—creates a specific electronic and steric environment that can be exploited for selective chemical modifications.
Overview of Research Directions for Halogenated and Alkoxy-Substituted Benzoates
Research into halogenated and alkoxy-substituted benzoates is a vibrant area of organic synthesis. The presence of a halogen, such as bromine, on the aromatic ring opens up avenues for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This has been instrumental in the synthesis of biaryl compounds and other complex structures. acs.org
Alkoxy groups, like the benzyloxy group, are known to influence the regioselectivity of reactions on the aromatic ring. Furthermore, the development of novel methods for the introduction and cleavage of such groups under mild and selective conditions remains an active area of investigation. orgsyn.orgnih.gov The combination of both halogen and alkoxy substituents on a benzoate framework provides a powerful platform for the development of new synthetic methodologies and the construction of novel molecular entities.
Rationale for Investigating this compound as a Key Synthetic Intermediate
The investigation of this compound as a key synthetic intermediate is driven by its potential to serve as a versatile precursor for a variety of target molecules. The strategic positioning of the bromo, benzyloxy, and methyl ester functionalities allows for a stepwise and controlled manipulation of the molecule. For instance, the bromine atom can be used as a handle for introducing various substituents via cross-coupling reactions. Subsequently, the benzyloxy group can be deprotected to unveil a phenol (B47542), which can then be further functionalized. This modular approach is highly desirable in the synthesis of complex natural products and pharmaceutical agents. The unique substitution pattern of this compound makes it a valuable tool for accessing a diverse range of polysubstituted aromatic compounds that would be challenging to synthesize through other routes.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNXFBZNMGWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for Methyl 2 Benzyloxy 3 Bromo Benzoate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Methyl 2-benzyloxy-3-bromo-benzoate reveals two primary disconnection points, leading to plausible synthetic routes. The first disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis approach. This pathway identifies Methyl 3-bromo-2-hydroxybenzoate and a benzyl (B1604629) halide as key precursors. The second strategic disconnection involves the carbon-bromine (C-Br) bond, pointing towards an electrophilic aromatic substitution (bromination) of a Methyl 2-benzyloxybenzoate precursor.
The choice between these two primary strategies depends on the availability and reactivity of the starting materials, as well as the regioselectivity of the key bond-forming reactions. The electronic nature of the substituents on the benzene (B151609) ring plays a critical role in directing the outcome of these reactions.
Synthesis from Precursor Aromatic Compounds
The practical synthesis of this compound is most effectively achieved through a multi-step sequence starting from readily available aromatic precursors. The order of the bromination and etherification steps is a crucial consideration for a successful synthesis.
Bromination Strategies on Substituted Methyl Benzoates
The introduction of a bromine atom at the C-3 position of a methyl benzoate (B1203000) derivative is a key challenge. Direct bromination of methyl 2-hydroxybenzoate (methyl salicylate) often leads to a mixture of products, with the major product being the 5-bromo isomer due to the ortho, para-directing effect of the hydroxyl group. To achieve the desired 3-bromo substitution, a more strategic approach is necessary. One effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent under controlled conditions. The reaction solvent and temperature can influence the regioselectivity of the bromination.
For instance, the bromination of a protected methyl 2-hydroxybenzoate derivative can offer better control over the position of bromination. The bulky protecting group can influence the steric accessibility of the aromatic ring, favoring substitution at less hindered positions.
Etherification via Benzyloxy Group Introduction
The formation of the benzyloxy ether is typically accomplished through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, most commonly benzyl bromide or benzyl chloride.
The choice of base is critical for the deprotonation step. Strong bases such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) are highly effective. Alternatively, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) can also be used, often requiring higher temperatures.
Sequential Multi-Step Synthesis Approaches
Considering the regioselectivity challenges in the bromination step, a sequential synthesis starting with the protection of the hydroxyl group followed by bromination is often the preferred route. A plausible and effective multi-step synthesis is as follows:
O-Benzylation of Methyl 2-hydroxybenzoate: The synthesis commences with the protection of the phenolic hydroxyl group of methyl 2-hydroxybenzoate as a benzyl ether. This is a standard Williamson ether synthesis, where the phenol (B47542) is treated with a base (e.g., K₂CO₃) and benzyl chloride in a suitable solvent (e.g., acetone) to yield Methyl 2-benzyloxybenzoate.
Electrophilic Bromination: The resulting Methyl 2-benzyloxybenzoate is then subjected to electrophilic bromination. The benzyloxy group is an ortho, para-director. However, the steric bulk of the benzyloxy group can influence the regioselectivity, and careful optimization of reaction conditions is necessary to favor bromination at the C-3 position. The use of a mild brominating agent like NBS in a non-polar solvent can enhance the selectivity for the desired 3-bromo isomer.
A patent for a similar compound, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, describes a process involving the benzylation of methyl-5-acetyl-2-hydroxybenzoate followed by bromination, supporting the feasibility of this sequential approach. rsc.org
Catalytic Systems in the Synthesis of this compound
The efficiency of the Williamson ether synthesis step can be significantly enhanced by the use of catalytic systems, particularly phase-transfer catalysts.
Catalyst Screening and Performance Evaluation
Phase-transfer catalysts (PTCs) are particularly useful when the reactants are in different phases, for instance, a solid phenoxide and a liquid benzyl halide. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium iodide (TBAI), are commonly employed as phase-transfer catalysts in Williamson ether syntheses.
The performance of different PTCs can be evaluated based on reaction time, yield, and the mildness of the required reaction conditions. For the synthesis of benzyl salicylate (B1505791) from sodium salicylate and benzyl chloride, a study demonstrated the following order of catalytic efficiency for various phase-transfer catalysts: TBAB > TBAI > tetrabutylphosphonium (B1682233) bromide (TBPB). organic-chemistry.org This suggests that TBAB would be a promising catalyst for the O-benzylation of methyl 3-bromo-2-hydroxybenzoate.
Below is a hypothetical data table illustrating the kind of results one might expect from a catalyst screening study for the benzylation of a substituted salicylate.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | DMF | 100 | 24 | <10 |
| TBAB (5) | Toluene (B28343) | 80 | 6 | 92 |
| TBAI (5) | Toluene | 80 | 8 | 88 |
| TBPB (5) | Toluene | 80 | 10 | 85 |
| Aliquat 336 (5) | Toluene | 80 | 12 | 80 |
Table 1: Hypothetical Catalyst Screening for the Benzylation of a Substituted Salicylate. This table is for illustrative purposes and the data is not from a specific experimental source.
The use of a suitable catalyst not only accelerates the reaction but can also lead to higher yields and cleaner reaction profiles by minimizing side reactions. The optimization of catalyst loading, solvent, and temperature is crucial for achieving the best results.
Ligand Effects on Reaction Efficiency and Selectivity
The primary synthetic routes to this compound are the Williamson ether synthesis and Fischer esterification. While these reactions are not always reliant on metal catalysis, ligands can play a crucial role, particularly in enhancing reaction rates and selectivity, especially in phase-transfer catalysis (PTC).
The Williamson ether synthesis, which in this case would involve the reaction of methyl 3-bromo-2-hydroxybenzoate with a benzyl halide, is an SN2 reaction. wikipedia.org The efficiency of this etherification can be significantly improved by using phase-transfer catalysts. These catalysts, often quaternary ammonium salts, facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the benzyl halide resides. researchgate.netnumberanalytics.com Ligands, such as those in (P,N) ligand systems for nickel catalysis or Pd[BiPhePhos] for palladium catalysis, have been shown to be highly effective in related allylic etherifications, providing a high degree of regioselectivity under mild conditions. organic-chemistry.org While direct studies on ligand effects for this specific compound are not prevalent, the use of such advanced catalytic systems could potentially minimize side reactions, such as C-alkylation on the aromatic ring, which can compete with the desired O-alkylation. wikipedia.orgrsc.org
Process Optimization and Scale-Up Considerations
Optimizing the synthesis of this compound is critical for transitioning from laboratory-scale preparation to industrial production. This involves a detailed study of reaction parameters and the development of robust purification methods.
Reaction Parameter Influence (Temperature, Solvent, Concentration)
The synthesis of ethers and esters is highly sensitive to reaction conditions. Key parameters that require careful optimization include temperature, solvent choice, and reactant concentration. numberanalytics.com
Temperature: In the Williamson ether synthesis, temperatures typically range from 50-100 °C. byjus.com Higher temperatures can increase the reaction rate but may also promote undesirable elimination side reactions, particularly with sterically hindered substrates. wikipedia.orgjk-sci.com Microwave-assisted synthesis has emerged as a technique to rapidly increase temperatures, reducing reaction times from hours to minutes and, in some cases, improving yields. wikipedia.org For Fischer esterification, reactions are often conducted under reflux, with temperatures between 60-110 °C, to drive the equilibrium towards the product. wikipedia.org
Solvent: The choice of solvent is critical. For the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are preferred as they effectively solvate the cation of the alkoxide salt, enhancing the nucleophilicity of the phenoxide ion. numberanalytics.combyjus.comjk-sci.com The use of nucleophilic solvents such as ethanol (B145695) or water is generally avoided as they can compete in the SN2 reaction. chemistrytalk.org
Concentration: In Fischer esterification, using one of the reactants, typically the alcohol (methanol), in large excess can shift the reaction equilibrium to favor ester formation. wikipedia.orgorganic-chemistry.org Similarly, removing the water byproduct, for example through azeotropic distillation with a non-polar solvent like toluene, is a common strategy to drive the reaction to completion. wikipedia.org
Below is a table summarizing the influence of different bases and solvents on the yield of ether synthesis, based on general findings for Williamson reactions.
| Base | Solvent | Typical Yield (%) | Reference |
| NaH | DMF | 85 | numberanalytics.com |
| KOtBu | DMSO | 90 | numberanalytics.com |
| NaOH | H₂O | 40 | numberanalytics.com |
| K₂CO₃ | Acetone | 74-85 | jk-sci.com |
This table presents generalized data for Williamson ether synthesis and may vary for the specific synthesis of this compound.
Yield and Purity Enhancement Methodologies
Achieving high yield and purity is paramount. For the synthesis of related methyl benzoate compounds, yields can be significantly influenced by the chosen methodology. For instance, the esterification of 3-bromobenzoic acid with methanol (B129727) in the presence of sulfuric acid has been reported to yield 85% after purification.
Standard purification techniques for this compound and its intermediates include:
Flash Chromatography: Effective for removing unreacted starting materials and byproducts. For example, a precursor, methyl 3-amino-5-bromo-2-hydroxybenzoate, was purified by flash chromatography to achieve a 78% yield. chemicalbook.com
Recrystallization: A common method for purifying solid products. Crystallization from a suitable solvent system, such as dichloromethane (B109758) and methanol, can yield highly pure material. nrochemistry.com
Aqueous Work-up: Post-reaction, a work-up involving washing with aqueous solutions like sodium bicarbonate (to neutralize acid catalysts) and brine is essential to remove water-soluble impurities before final purification. nrochemistry.com
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. This involves careful solvent selection, maximizing atom economy, and reducing waste.
Solvent Selection and Minimization Strategies
The choice of solvent has a major impact on the environmental footprint of a chemical process. While solvents like DMF and DMSO are effective for Williamson ether synthesis, they are not considered environmentally benign. Green chemistry encourages the use of safer alternatives. numberanalytics.comjk-sci.com
Efforts have been made to conduct Williamson ether synthesis in more environmentally friendly media, such as in water using surfactants or under solvent-free conditions. researchgate.net For Fischer esterification, the reaction can often be carried out using an excess of the alcohol reactant as the solvent, which is then recovered and recycled. wikipedia.org Another approach is to use a non-polar solvent like toluene to facilitate water removal via a Dean-Stark apparatus, which can also be recycled. wikipedia.org
Atom Economy and Waste Reduction Techniques
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product.
Fischer Esterification: This reaction is inherently atom-economical, with water being the only byproduct. nrochemistry.comyoutube.comyoutube.com This is preferable to methods using acid chlorides or anhydrides, which generate stoichiometric amounts of less useful byproducts. wikipedia.org
Williamson Ether Synthesis: The traditional synthesis using a benzyl halide and a phenoxide generates a salt byproduct. A greener alternative involves the direct benzylation of the phenol with benzyl alcohol, where water is the only byproduct, resulting in a higher atom economy. ias.ac.in This approach, however, often requires higher temperatures and specialized catalysts. ias.ac.inacs.org
The use of recyclable, solid-supported catalysts, such as protic acids immobilized on silica (B1680970) or heteropoly acids, can further reduce waste by simplifying catalyst removal and enabling its reuse over multiple reaction cycles. organic-chemistry.orgias.ac.in
Chemical Reactivity and Transformation Studies
Nucleophilic Substitution Reactions at the Bromine Center
The carbon-bromine bond in Methyl 2-benzyloxy-3-bromo-benzoate is a focal point for the construction of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine atom. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product and regenerate the catalyst.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a versatile method for creating carbon-carbon bonds. nih.govnih.gov For substrates similar to this compound, such as other benzylic bromides, various arylboronic acids can be successfully coupled. nih.gov The reaction conditions often employ a palladium catalyst like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, a base such as potassium carbonate, and a suitable solvent. nih.gov The electronic nature of the substituents on the boronic acid can influence the reaction yield, with electron-donating groups on the boronic acid generally leading to better outcomes. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzylic Bromide | Phenylboronic acid | Pd(OAc)2 | JohnPhos | K2CO3 | DMF | 75 | nih.gov |
| Benzylic Bromide | 4-Methoxybenzeneboronic acid | Pd(OAc)2 | JohnPhos | K2CO3 | DMF | ~60 | nih.gov |
| Benzylic Bromide | 4-(Trifluoromethyl)benzeneboronic acid | Pd(OAc)2 | JohnPhos | K2CO3 | DMF | 35 | nih.gov |
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For related bromo-naphthalene scaffolds, a variety of palladium-catalyzed cross-coupling reactions have been successfully performed. nih.gov
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd(PPh3)4 or PdCl2(PPh3)2 | CuI | Amine (e.g., Et3N) | Various | wikipedia.orgorganic-chemistry.org |
| Methyl p-iodobenzoate | Phenylacetylene | Pd(dba)2·CHCl3 | - | Polymeric phosphine ligand | - | wikipedia.org |
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to functionalize the aromatic ring, where a nucleophile displaces the bromide. masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the ester group is in the meta position relative to the bromine, which provides some activation, though less potent than an ortho or para substituent.
The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to occur. Another possible, though less common, mechanism for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism, which involves the formation of a highly reactive aryne intermediate. masterorganicchemistry.com This mechanism typically requires a strong base and is not dependent on the presence of electron-withdrawing groups for activation. Studies on related 5-bromo-1,2,3-triazines have shown that they can undergo SNAr with phenols. nih.govresearchgate.net
The bromine atom of this compound can be transformed into an organometallic species, which can then react with various electrophiles.
The formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is a common strategy. mnstate.edugmu.edu This organomagnesium compound acts as a potent nucleophile. mnstate.eduudel.edu However, the presence of the ester functionality within the same molecule presents a challenge, as Grignard reagents are known to react with esters. udel.edu Therefore, the formation of a stable Grignard reagent from this compound would likely require carefully controlled conditions, such as very low temperatures, to prevent intramolecular reactions.
Lithium-halogen exchange provides another route to an organometallic intermediate. wikipedia.orgharvard.edu This reaction, typically carried out with an organolithium reagent like n-butyllithium or t-butyllithium, is often very fast, even at low temperatures. wikipedia.orgtcnj.edu The presence of the ortho-benzyloxy group could potentially influence the rate and regioselectivity of this exchange through chelation effects. wikipedia.org Similar to Grignard reagents, the resulting aryllithium species is a strong nucleophile and base, and its compatibility with the ester group must be considered. nih.gov
Reactions Involving the Ester Functionality
The methyl ester group of this compound is a versatile handle for further molecular modifications, primarily through hydrolysis and transesterification.
The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol leaving group. The kinetics of alkaline hydrolysis of substituted methyl benzoates have been studied, and the rate is influenced by the nature and position of the substituents on the aromatic ring. researchgate.net
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of water. This reaction is reversible and is typically driven to completion by using a large excess of water.
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.
In acid-catalyzed transesterification , the alcohol acts as the nucleophile, and the reaction is typically performed with a large excess of the new alcohol to shift the equilibrium towards the desired product.
Base-catalyzed transesterification involves the use of an alkoxide as the nucleophile. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alkoxide. The choice of alcohol and reaction conditions can influence the efficiency of the transesterification process.
Reduction of the Ester Group
The methyl ester group in this compound can be reduced to a primary alcohol, yielding (2-(benzyloxy)-3-bromophenyl)methanol. This transformation is typically accomplished using powerful reducing agents that can react with the ester functionality.
Commonly employed reducing agents for this purpose include lithium aluminium hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive hydrides with moisture.
The general reaction is as follows:
This compound + Reducing Agent → (2-(benzyloxy)-3-bromophenyl)methanol
It is important to note that the conditions required for ester reduction are potent enough to potentially affect other functional groups. However, the benzyloxy and bromo substituents are typically stable to these hydride reagents under standard reaction conditions.
Transformations of the Benzyloxy Ether Moiety
The benzyloxy group serves as a protective shield for the hydroxyl group and can be removed or modified through several chemical strategies.
Deprotection Strategies for Benzyl (B1604629) Ethers
The removal of the benzyl group, a process known as deprotection, is a common step in multi-step organic syntheses. This process unmasks the hydroxyl group for subsequent reactions. Several methods are available for this transformation. organic-chemistry.org
Catalytic Hydrogenolysis: This is the most frequently used method for benzyl ether deprotection. commonorganicchemistry.com The reaction involves a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen gas (H₂). commonorganicchemistry.comjk-sci.com The reaction is typically carried out in a solvent like ethanol (B145695), methanol (B129727), or ethyl acetate. commonorganicchemistry.com An alternative hydrogen source, such as 1,4-cyclohexadiene, can also be used in a process called transfer hydrogenation. organic-chemistry.orgjk-sci.com
Acid-Catalyzed Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common due to its harsh nature, which can affect other acid-sensitive functional groups in the molecule. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can also be employed for deprotection, as detailed in the following section.
Oxidative Cleavage Reactions
Oxidative cleavage offers an alternative to hydrogenolysis for deprotection and can be particularly useful when other functional groups in the molecule are sensitive to reduction. In this process, the benzyl ether is oxidized, leading to its cleavage and the formation of a hydroxyl group and a benzaldehyde (B42025) derivative.
Several reagents and conditions can be employed for this purpose:
Ozone (O₃): Ozonolysis can effectively cleave benzyl ethers, resulting in the formation of the corresponding alcohol and benzoic acid derivatives. organic-chemistry.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a powerful oxidizing agent that can selectively cleave benzyl ethers, especially in the presence of light. organic-chemistry.orgresearchgate.net This method is advantageous due to its high selectivity and mild reaction conditions. organic-chemistry.org
Visible-Light-Mediated Oxidation: Recent advancements have led to the development of visible-light-mediated oxidative cleavage methods. researchgate.net These techniques often use a photocatalyst to facilitate the reaction, offering a greener and more efficient alternative to traditional methods. researchgate.netmpg.deresearchgate.net
Regioselectivity and Stereoselectivity in Complex Transformations
Due to the presence of multiple reactive sites, the regioselectivity of reactions involving this compound is a critical consideration. The bromine atom, the ester group, and the aromatic ring all present potential sites for chemical modification.
For instance, in reactions such as cross-coupling or nucleophilic aromatic substitution, the position of the bromine atom directs the regiochemical outcome. The bulky benzyloxy group at the ortho position can also influence the approach of reagents, potentially leading to steric hindrance and affecting the regioselectivity of reactions on the aromatic ring.
Stereoselectivity is not a primary concern for the parent molecule itself, as it is achiral. However, if the molecule is modified to create a chiral center, for example, through asymmetric reduction of the ester group, then the stereochemical outcome of subsequent reactions would become a significant factor.
Kinetic and Thermodynamic Studies of Key Reactions
The study of reaction kinetics and thermodynamics provides valuable insights into the factors that control the rate and outcome of chemical transformations. For reactions involving substituted benzoates like this compound, these studies can help in understanding the influence of substituents on reactivity.
Kinetic Control vs. Thermodynamic Control: In some reactions, different products can be formed under different temperature conditions. libretexts.orglibretexts.org The product that forms faster is known as the kinetic product, while the more stable product is the thermodynamic product. libretexts.orglibretexts.org At lower temperatures, the reaction is often under kinetic control, favoring the formation of the kinetic product. libretexts.org At higher temperatures, the reaction may be under thermodynamic control, leading to the more stable thermodynamic product. libretexts.orglibretexts.org
Substituent Effects: The electronic properties of the substituents on the benzene (B151609) ring can significantly influence the rate of reactions. For example, in the alkaline hydrolysis of substituted phenyl benzoates, the inductive and resonance effects of the substituents play a crucial role in determining the reaction rate. rsc.orgresearchgate.netdntb.gov.ua The presence of the electron-withdrawing bromine atom and the electron-donating benzyloxy group in this compound would have a combined effect on the reactivity of the ester group.
Solvent Effects: The choice of solvent can also have a profound impact on reaction rates and outcomes. Studies on the hydrolysis of substituted phenyl benzoates have shown that solvent parameters such as electrophilicity, polarity, and polarizability can influence the effect of substituents on the reaction. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. For Methyl 2-benzyloxy-3-bromo-benzoate, a suite of NMR experiments would be essential to assign every proton and carbon atom and to understand their spatial relationships.
To fully resolve the structure of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary.
¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the aromatic rings and the benzyl (B1604629) group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. This would be critical in piecing together the fragments of the molecule, for instance, by showing the correlation between the methyl protons of the ester group and the carbonyl carbon, and between the benzylic protons and the carbons of both the benzoate (B1203000) and the benzyl aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. For this compound, NOESY would be instrumental in confirming the proximity of the benzyl group to the benzoate ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~165 |
| 2 (C-O) | - | ~155 |
| 3 (C-Br) | - | ~115 |
| 4 (Ar-H) | ~7.6 | ~134 |
| 5 (Ar-H) | ~7.2 | ~128 |
| 6 (Ar-H) | ~7.4 | ~125 |
| 7 (O-CH₂) | ~5.2 | ~71 |
| 8 (Ar-C) | - | ~136 |
| 9, 13 (Ar-H) | ~7.4 | ~128 |
| 10, 12 (Ar-H) | ~7.3 | ~128 |
| 11 (Ar-H) | ~7.3 | ~127 |
| 14 (O-CH₃) | ~3.9 | ~52 |
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the sample can be calculated. For this compound, a suitable internal standard would be a compound with sharp signals in a region of the spectrum that does not overlap with the analyte's signals. The purity determination would be based on the ratio of the integrals of specific, well-resolved protons of the analyte to those of the standard.
Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as it is sensitive to the local environment of the nuclei in the solid state. By analyzing the chemical shifts and line shapes in the ssNMR spectrum, different polymorphic forms of this compound could be identified and characterized.
Vibrational Spectroscopy Methodologies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group, the ether linkage, and the aromatic rings.
A table of expected characteristic FT-IR absorption bands is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1730 |
| C-O (Ester) | ~1250 |
| C-O-C (Ether) | ~1100 |
| C-H (Aromatic) | ~3100-3000 |
| C=C (Aromatic) | ~1600, ~1475 |
| C-Br | ~650 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the low-frequency vibrations of the crystal lattice. A Raman spectrum of this compound would provide additional confirmation of the functional groups and could also be used to study its crystalline structure and potential polymorphism.
A table of expected characteristic Raman shifts is provided below.
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| C=O (Ester) | ~1725 |
| Aromatic Ring Breathing | ~1000 |
| C-H (Aromatic) | ~3060 |
| C-Br | ~300 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm its molecular formula, C₁₅H₁₃BrO₃. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).
While specific experimental HRMS data for this compound is not widely available in the literature, a theoretical fragmentation pathway can be proposed based on the known fragmentation patterns of similar benzoate esters and benzyl ethers.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound would be expected to show a series of characteristic fragment ions. The initial event is the removal of an electron to form the molecular ion [M]⁺•. Subsequent fragmentation could proceed through several pathways:
Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of the [M - 31]⁺ ion.
Loss of the benzyl group: Cleavage of the benzylic ether bond could result in the formation of a stable tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91, a very common and intense peak in the mass spectra of benzyl-containing compounds. The remaining fragment would be [M - 91]⁺.
Alpha-cleavage of the ester: Fragmentation adjacent to the carbonyl group could lead to the loss of the methyl group or the methoxy group.
Ortho effect: The proximity of the benzyloxy and bromo substituents on the aromatic ring could potentially lead to unique fragmentation pathways, although these are more difficult to predict without experimental data.
A similar compound, methyl 2-hydroxybenzoate, shows a prominent molecular ion peak and a base peak resulting from the loss of methanol (B129727). docbrown.info For brominated methyl benzoates, such as methyl 2-bromobenzoate (B1222928) and methyl 3-bromobenzoate, the mass spectra show the molecular ion peak and fragments corresponding to the loss of the methoxy group. nist.govnih.govnist.gov
Interactive Data Table: Predicted HRMS Fragmentation of this compound
| m/z (Theoretical) | Proposed Fragment Ion | Formula of Fragment | Significance |
| 320/322 | [C₁₅H₁₃BrO₃]⁺ | C₁₅H₁₃BrO₃ | Molecular Ion Peak (Isotopic pair) |
| 289/291 | [M - OCH₃]⁺ | C₁₄H₁₀BrO₂ | Loss of methoxy radical |
| 229/231 | [M - C₇H₇]⁺ | C₈H₆BrO₃ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of chromophores, which are functional groups capable of absorbing energy in this region of the electromagnetic spectrum.
The primary chromophore in this molecule is the substituted benzene (B151609) ring. The presence of the bromo, benzyloxy, and methyl ester substituents will influence the wavelength and intensity of the absorption maxima (λ_max_). The benzene ring itself exhibits characteristic π → π* transitions. The substituents can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene.
Specifically:
The benzyloxy group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the oxygen atom can interact with the π-system of the benzene ring, leading to n → π* transitions.
The bromo substituent also acts as an auxochrome and can influence the electronic transitions.
The methyl ester group contains a carbonyl group (C=O), which has its own n → π* and π → π* transitions.
Without experimental data for this compound, we can predict that its UV-Vis spectrum in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would likely show strong absorptions in the UV region, characteristic of a substituted aromatic ester.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the bond lengths, bond angles, and torsion angles of this compound, confirming its molecular conformation in the solid state.
While no crystallographic data for this compound has been reported, data for the related compound Methyl 2-(benzoyloxy)benzoate (C₁₅H₁₂O₄) reveals that the arene rings are inclined at an angle of 65.97 (6)°. researchgate.net In the crystal structure of this related molecule, molecules are linked by C—H⋯π interactions, forming chains that are further linked by offset π–π interactions. researchgate.net
Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal:
The planarity of the benzoate ring.
The orientation of the methyl ester and benzyloxy groups relative to the plane of the benzene ring.
Any intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding, or π-stacking, which dictate the crystal packing.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths | e.g., C-Br, C-O, C=O, C-C |
| Bond Angles | e.g., O-C-C, C-C-Br |
| Torsion Angles | Describing the conformation of the side chains |
| Intermolecular Interactions | e.g., Halogen bonds, π-stacking distances |
Chiroptical Spectroscopies (e.g., ECD, VCD) for Chiral Analogue Characterization (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.
This compound itself is not chiral and therefore would not exhibit an ECD or VCD spectrum. However, if a chiral center were introduced into the molecule, for example, by modification of the benzyloxy group to a chiral benzylic ether, the resulting enantiomers could be distinguished using these techniques. The sign and intensity of the Cotton effects in the ECD spectrum would be characteristic of the absolute configuration of the chiral centers.
Currently, there are no published studies on chiral analogues of this compound, and thus no chiroptical data is available.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of organic molecules. A typical DFT study for this compound would likely employ a functional such as B3LYP paired with a basis set like 6-311++G(d,p) to provide a robust description of its electronic structure.
Optimization of Molecular Conformations
The first step in a computational analysis is geometry optimization, a process that finds the lowest energy arrangement of atoms in the molecule. nih.govmdpi.comcnr.it For Methyl 2-benzyloxy-3-bromo-benzoate, this involves determining the preferred rotational orientations (dihedral angles) of the methyl ester and benzyloxy groups relative to the central benzene (B151609) ring. The optimization process calculates the forces on each atom and adjusts their positions until a stable conformation, a true minimum on the potential energy surface, is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, forming the foundation for all subsequent calculations.
Illustrative DFT Calculation Parameters
| Parameter | Value/Method |
|---|---|
| Theory Level | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvation Model | PCM (Polarizable Continuum Model), e.g., in Methanol (B129727) |
| Task | Geometry Optimization & Frequency Calculation |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding a molecule's reactivity. researchgate.netnih.govnih.gov
HOMO: This orbital acts as the primary electron donor. In a reaction, the HOMO will interact with an electrophile. For this compound, the HOMO is expected to have significant electron density on the electron-rich benzyloxy group and the benzene ring.
LUMO: This orbital is the primary electron acceptor and interacts with nucleophiles. The LUMO is likely to be distributed over the electron-withdrawing methyl ester group and the carbon atom bonded to the bromine, making these sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily polarized and more chemically reactive. The presence of both electron-donating (benzyloxy) and electron-withdrawing (bromo, methyl ester) groups on the same ring suggests a potentially moderate to small HOMO-LUMO gap, indicating a reactive molecule. nih.gov
Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating character, localized on the aromatic rings. |
| LUMO | -1.8 | Electron-accepting character, localized on the ester and C-Br bond. |
| Energy Gap (ΔE) | 4.7 | Indicates moderate chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other species. The map uses a color scale to denote electrostatic potential:
Red: Regions of high electron density (negative potential), indicating sites prone to electrophilic attack. For this compound, these would be centered on the oxygen atoms of the ester and ether functionalities.
Blue: Regions of low electron density (positive potential), indicating sites for nucleophilic attack. These would likely be found around the hydrogen atoms and potentially the carbon of the carbonyl group.
Green/Yellow: Regions of neutral potential.
The MEP map would visually confirm the reactive sites predicted by the HOMO-LUMO analysis, highlighting the electronegative oxygen atoms as centers of negative potential and providing a nuanced view of the electrophilic and nucleophilic regions of the molecule. researchgate.net
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemistry can go beyond static ground-state properties to model the entire course of a chemical reaction. This involves mapping out the energy landscape that connects reactants to products.
Energy Profile Analysis for Synthetic Pathways
To understand how this compound is synthesized or how it reacts, chemists can compute the reaction's energy profile. For a proposed synthetic step, such as the esterification of 2-benzyloxy-3-bromobenzoic acid, DFT calculations can identify the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states. nih.govresearchgate.net
The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier for the reaction. A high barrier indicates a slow reaction, while a low barrier suggests a faster one. nih.gov By comparing the energy profiles of different possible pathways, computational chemists can predict which reaction conditions are most likely to be successful.
Modeling of Catalytic Cycles
Many synthetic transformations, such as cross-coupling reactions involving the C-Br bond, rely on catalysts. DFT is an essential tool for elucidating the mechanisms of these complex catalytic cycles. iciq.orgacs.orguab.catresearchgate.net For this compound, one could model a Suzuki or Heck coupling reaction at the bromine position.
This modeling would involve calculating the energies of each step in the cycle:
Oxidative Addition: The catalyst (e.g., a palladium complex) inserts into the carbon-bromine bond.
Transmetalation (for Suzuki coupling): A group is transferred from another reagent (e.g., a boronic acid) to the catalyst.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
By modeling each intermediate and transition state, researchers can understand the rate-determining step of the cycle, rationalize the observed product yields and selectivity, and even design more efficient catalysts for the transformation. acs.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational flexibility of this compound over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can map out its potential energy surface, revealing the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can effectively model the influence of different solvents on the conformational preferences of this compound. By immersing the molecule in a virtual box of solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane), the simulations can capture the explicit interactions between the solute and the solvent. This allows for an understanding of how solvent polarity and hydrogen bonding capabilities can stabilize or destabilize certain conformations, providing a more realistic picture of the molecule's behavior in solution.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
Computational NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, primarily based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
By calculating the chemical shifts for various low-energy conformations obtained from MD simulations or conformational searches, a weighted average spectrum can be generated. This theoretical spectrum can be directly compared with an experimental NMR spectrum, aiding in the assignment of peaks and providing confidence in the determined structure. Discrepancies between the calculated and experimental shifts can also point to specific intramolecular interactions or solvent effects not fully captured by the computational model.
A hypothetical data table of predicted ¹H NMR chemical shifts is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 |
| Methylene-H (-CH₂-) | 4.5 - 5.5 |
| Methyl-H (-OCH₃) | 3.5 - 4.0 |
Vibrational Frequency Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the frequencies and intensities of these vibrational modes.
A hypothetical data table of predicted vibrational frequencies is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1720 - 1740 |
| C-O Stretch | 1200 - 1300 |
| C-Br Stretch | 500 - 600 |
| Aromatic C-H Stretch | 3000 - 3100 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of a molecule in terms of localized bonds and lone pairs. This analysis provides a quantitative picture of charge distribution and intramolecular interactions.
For this compound, NBO analysis would reveal the natural atomic charges on each atom, offering insights into the molecule's polarity and reactive sites. Furthermore, it can identify and quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals. For example, interactions between the oxygen lone pairs and the aromatic π* orbitals, or between the C-H σ orbitals and adjacent π* orbitals, can be elucidated.
A hypothetical data table of NBO charges is presented below.
| Atom | NBO Charge (e) |
| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |
| Ether Oxygen (-O-) | -0.4 to -0.6 |
| Bromine (-Br) | -0.1 to -0.3 |
| Carbonyl Carbon (C=O) | +0.6 to +0.8 |
Role As a Strategic Intermediate in the Synthesis of Complex Organic Molecules
Building Block for Polyaromatic Systems
No specific examples of Methyl 2-benzyloxy-3-bromo-benzoate being used in the synthesis of polyaromatic systems were found in the reviewed literature.
Precursor for Functionalized Aromatic Scaffolds
There is no available research detailing the use of this compound as a precursor for functionalized aromatic scaffolds.
Integration into Heterocyclic Compound Synthesis
The scientific literature does not provide specific instances of this compound being integrated into the synthesis of heterocyclic compounds.
Application in the Construction of Natural Product Analogues (Synthetic Methodology Focus)
No documented synthetic methodologies for natural product analogues utilize this compound as a starting material or key intermediate.
Contribution to the Development of Advanced Organic Materials (e.g., Liquid Crystals, Polymer Precursors)
There is no evidence in the current body of research to suggest that this compound has been used in the development of advanced organic materials.
Structure Reactivity Relationship Studies of Substituted Benzoates
Impact of Bromine Position on Aromatic Reactivity
The position of a bromine atom on the aromatic ring of a benzoate (B1203000) ester significantly influences the molecule's reactivity. The bromine atom is an electron-withdrawing group due to its electronegativity, but it is also a deactivating group in electrophilic aromatic substitution reactions. Its presence on the ring affects the electron density distribution and, consequently, the susceptibility of different positions to chemical attack.
In the case of methyl 2-benzyloxy-3-bromo-benzoate, the bromine atom is located at the 3-position (meta to the ester group). Generally, electron-withdrawing groups direct incoming electrophiles to the meta position. However, the existing substituents on the ring—the ester group at C1, the benzyloxy group at C2, and the bromine at C3—create a complex electronic environment. The interplay between the electron-withdrawing nature of the bromine and the ester group, and the electron-donating potential of the benzyloxy group (through resonance), dictates the regioselectivity of further reactions.
Studies on related brominated benzoates provide insights. For instance, in electrophilic substitution reactions, the positions ortho and para to the activating benzyloxy group would be favored, but the steric hindrance from the bulky benzyloxy group and the deactivating effect of the adjacent bromine atom complicate this prediction. In nucleophilic aromatic substitution reactions, the bromine atom can act as a leaving group, particularly if activated by strongly electron-withdrawing groups or through the formation of an aryne intermediate.
The reactivity of brominated aromatic compounds is also pivotal in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The carbon-bromine bond at the 3-position can be readily activated by a palladium catalyst, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The efficiency of these coupling reactions can be influenced by the electronic and steric environment created by the neighboring benzyloxy and ester groups. For example, research on the cross-coupling of 5-bromo-1,2,3-triazines has demonstrated the feasibility of such reactions on electron-deficient heterocyclic systems. researchgate.net
Influence of the Benzyloxy Group on Steric and Electronic Properties
The benzyloxy group at the 2-position of this compound exerts significant steric and electronic effects that modulate the molecule's reactivity.
Steric Effects: The benzyloxy group is sterically demanding due to the presence of the benzyl (B1604629) moiety. This bulkiness can hinder the approach of reagents to the adjacent positions on the aromatic ring, namely the bromine at C3 and the ester group at C1. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in reactions involving the ester carbonyl, the benzyloxy group can restrict access, potentially slowing down reaction rates compared to a less hindered analog like methyl 3-bromobenzoate. chemicalbook.com Studies on benzoxazines have highlighted that bulky substituents can have a dominant steric hindrance effect on thermal curing processes. techscience.com
The combination of these electronic and steric factors makes the benzyloxy group a crucial determinant of the chemical behavior of this compound. It activates the ring towards certain reactions while simultaneously providing steric shielding that directs the outcome of chemical transformations.
Ester Group Participation in Remote Functionalization
The methyl ester group in this compound can participate in reactions occurring at other sites on the molecule, a phenomenon known as remote functionalization or neighboring group participation. While direct participation of the ester in reactions on the aromatic ring is less common than that of hydroxyl or amino groups, its electronic influence is significant.
The ester group is electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions relative to the ester. In the context of this compound, this deactivating effect, coupled with the deactivating effect of the bromine atom, counteracts the activating effect of the benzyloxy group.
More direct participation of ester groups has been observed in other contexts, such as glycosylation reactions, where they can form intermediate dioxalenium ions that influence the stereochemical outcome. nih.govacs.org Although not directly analogous to reactions on a simple benzene (B151609) ring, these studies demonstrate the potential of ester groups to act as internal nucleophiles under certain conditions.
In the context of radical reactions, the ester group can influence the stability of intermediates and direct the course of the reaction. For instance, in the hydrobromination and hydrochlorination of allyl carboxylates, the ester group has been shown to migrate, indicating its active participation in the reaction mechanism. acs.org This suggests that under specific catalytic conditions, the ester group in this compound could potentially be involved in directing functionalization at a distance.
Comparative Analysis with Related Halogenated and Alkoxy-Substituted Benzoates
To understand the unique reactivity of this compound, it is instructive to compare it with related halogenated and alkoxy-substituted benzoates.
| Compound | Key Structural Features | Expected Reactivity Trends |
| This compound | Bromine (meta to ester), Benzyloxy (ortho to ester) | Complex interplay of activating (benzyloxy) and deactivating (bromo, ester) groups. Steric hindrance from the benzyloxy group is significant. |
| Methyl 2-bromobenzoate (B1222928) nist.gov | Bromine (ortho to ester) | The proximity of the electron-withdrawing bromo and ester groups deactivates the ring. Steric hindrance between the two groups can affect reactions at the ester carbonyl. |
| Methyl 3-bromobenzoate chemicalbook.comnih.gov | Bromine (meta to ester) | The bromine deactivates the ring, directing electrophilic substitution to the 4- and 6-positions. Less sterically hindered than the 2-bromo isomer. |
| Methyl 4-bromobenzoate | Bromine (para to ester) | The bromine deactivates the ring. The para-positioning allows for more straightforward analysis of electronic effects without the complication of ortho-steric interactions. |
| Methyl 2-methoxybenzoate | Methoxy (B1213986) (ortho to ester) | The methoxy group is electron-donating and activating, but less sterically bulky than a benzyloxy group. |
| Methyl 2-benzyloxybenzoate | Benzyloxy (ortho to ester) | Similar electronic effects to the methoxy analog but with increased steric bulk, which can influence reaction rates and regioselectivity. |
Analysis of Reactivity Trends:
Effect of Halogen Position: The reactivity of bromobenzoates is highly dependent on the position of the bromine atom. An ortho-bromo group, as in methyl 2-bromobenzoate, creates significant steric hindrance around the ester functionality. nist.gov A meta-bromo group, as in methyl 3-bromobenzoate, primarily exerts an electronic deactivating effect. chemicalbook.comnih.gov
Effect of Alkoxy Group: The presence of an alkoxy group, such as methoxy or benzyloxy, at the 2-position generally activates the ring towards electrophilic substitution due to its electron-donating resonance effect. However, the steric bulk of the benzyloxy group in this compound is expected to be more significant than that of a methoxy group, leading to greater steric hindrance.
Combined Effects: In this compound, the activating effect of the 2-benzyloxy group is tempered by the deactivating effects of both the 3-bromo and the 1-ester groups. The position of the bromine atom, being adjacent to the bulky benzyloxy group, likely makes it a less favorable site for some reactions compared to a less hindered position.
This comparative analysis highlights that the specific substitution pattern of this compound results in a unique balance of steric and electronic effects that governs its chemical behavior.
Derivatization Strategies and Analog Development
Synthesis of Ester Derivatives
The methyl ester functionality of Methyl 2-benzyloxy-3-bromo-benzoate is a prime site for initial diversification. The most common strategy involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a variety of alcohols.
The initial saponification is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF), which yields the 2-benzyloxy-3-bromo-benzoic acid intermediate. This carboxylic acid is a versatile precursor that can be coupled with a diverse library of alcohols using standard esterification methods. These methods include:
Fischer-Speier Esterification: Reacting the carboxylic acid with an excess of a simple alcohol (e.g., ethanol (B145695), isopropanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). chemicalbook.com
Carbodiimide-Mediated Coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form esters with more complex or sensitive alcohols.
Acid Chloride Formation: Converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with alcohols to form the desired ester.
This approach allows for the introduction of a wide array of ester functionalities, from simple alkyl chains to more complex moieties, potentially containing other functional groups or aromatic systems. researchgate.net For instance, keto esters, which are valuable synthetic intermediates, can be prepared using this methodology. researchgate.net
| Starting Material | Reagent(s) | Resulting Ester Derivative | Purpose of Modification |
| 2-benzyloxy-3-bromo-benzoic acid | Ethanol, H₂SO₄ | Ethyl 2-benzyloxy-3-bromo-benzoate | Increase lipophilicity |
| 2-benzyloxy-3-bromo-benzoic acid | Isopropanol, H₂SO₄ | Isopropyl 2-benzyloxy-3-bromo-benzoate | Introduce steric bulk |
| 2-benzyloxy-3-bromo-benzoic acid | 2-Hydroxyacetamide, EDC, DMAP | 2-Oxo-2-((2-benzyloxy-3-bromobenzoyl)oxy)ethyl acetate (B1210297) | Introduce hydrogen bonding capability |
| 2-benzyloxy-3-bromo-benzoic acid | 2-bromo-1-(p-tolyl)ethan-1-one, K₂CO₃ | 2-oxo-2-(p-tolyl)ethyl 2-benzyloxy-3-bromo-benzoate | Introduce additional aromatic/keto groups |
Modification of the Benzyloxy Moiety
The benzyloxy group serves as a protecting group for the phenolic hydroxyl but also presents an opportunity for analog development. Modifications can be achieved through two primary routes:
Cleavage and Re-functionalization: The benzyl (B1604629) group can be removed via catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst). This debenzylation exposes the free phenol (B47542) (methyl 3-bromo-2-hydroxybenzoate). This phenol is a nucleophile that can be subsequently reacted with a variety of electrophiles to introduce new ether or ester functionalities at the 2-position. For example, Williamson ether synthesis with different alkyl halides (e.g., ethyl iodide, propyl bromide) or substituted benzyl halides can generate a library of new ethers.
Modification of the Benzyl Ring: While less common, direct modification of the pendant phenyl ring of the benzyloxy group is possible through electrophilic aromatic substitution, provided the reaction conditions are controlled to avoid cleavage of the ether linkage.
The re-introduction of modified benzyl ethers can be accomplished using reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions, suitable for complex substrates. beilstein-journals.org
| Intermediate | Reagent(s) | Resulting Derivative | Purpose of Modification |
| Methyl 3-bromo-2-hydroxybenzoate | Ethyl iodide, K₂CO₃ | Methyl 3-bromo-2-ethoxybenzoate | Replace benzyl with smaller alkyl group |
| Methyl 3-bromo-2-hydroxybenzoate | 4-Fluorobenzyl bromide, K₂CO₃ | Methyl 3-bromo-2-((4-fluorobenzyl)oxy)benzoate | Introduce fluorine for metabolic stability/PK modulation |
| Methyl 3-bromo-2-hydroxybenzoate | Acetyl chloride, Pyridine | Methyl 2-(acetyloxy)-3-bromobenzoate | Convert ether to ester linkage |
Functionalization at the Bromine Site
The bromine atom at the 3-position is a highly versatile synthetic handle for introducing significant structural diversity, primarily through palladium-catalyzed cross-coupling reactions. As an aryl bromide, it readily participates in numerous transformations to form new carbon-carbon and carbon-heteroatom bonds.
Key functionalization strategies include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) to form biaryl systems or introduce alkenyl groups. This is one of the most robust methods for C-C bond formation.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as linear linkers or be further functionalized.
Heck Coupling: Reaction with alkenes to append vinylic systems to the aromatic core.
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines to form substituted anilines, introducing basic centers and hydrogen bond donors/acceptors.
Cyanation: Introduction of a nitrile (-CN) group, often using zinc cyanide or copper(I) cyanide. The nitrile can act as a bioisostere for the bromine or be hydrolyzed to a carboxylic acid or reduced to an amine.
These reactions enable the connection of the core scaffold to a vast array of other chemical fragments, including heterocyclic rings, alkyl chains, and other aromatic systems. nih.gov
| Reaction Type | Coupling Partner Example | Resulting Functional Group at C3 | Derivative Example |
| Suzuki-Miyaura | Phenylboronic acid | Phenyl | Methyl 2-benzyloxy-[1,1'-biphenyl]-3-carboxylate |
| Sonogashira | Ethynyltrimethylsilane | Trimethylsilylethynyl | Methyl 2-benzyloxy-3-((trimethylsilyl)ethynyl)benzoate |
| Buchwald-Hartwig | Morpholine | Morpholinyl | Methyl 2-benzyloxy-3-(morpholino)benzoate |
| Cyanation | Zinc Cyanide | Cyano | Methyl 2-benzyloxy-3-cyanobenzoate |
Development of Isosteres and Bioisosteres (Structural Chemistry Focus)
Isosterism and bioisosterism involve replacing functional groups or fragments with others that have similar physical or chemical properties to produce broadly similar biological effects. scripps.edu This strategy is central to lead optimization in drug discovery. For this compound, several isosteric replacements can be envisioned.
Classical Isosteres for Bromine: The bromine atom can be replaced by other halogens (Cl, F) or by classical isosteres like a cyano (-CN) or trifluoromethyl (-CF₃) group. scripps.edu Fluorine is similar in size to hydrogen but is highly electronegative, while the CN and CF₃ groups are strong electron-withdrawing groups. scripps.edu
Non-Classical Isosteres for the Benzene (B151609) Ring: The central 1,2,3-trisubstituted benzene ring can be replaced by non-classical bioisosteres to improve properties like solubility, metabolic stability, or to explore novel intellectual property space. Saturated bicyclic scaffolds are of particular interest as they can project substituents into three-dimensional space in a manner that mimics the vectors of substituted arenes. For example, a 1,3-disubstituted bicyclo[2.1.1]hexane can act as an isostere for a meta-substituted benzene. beilstein-journals.org Similarly, other scaffolds could be designed to mimic the ortho/meta relationship of the substituents in the parent compound.
| Original Moiety | Isosteric Replacement | Example Compound Name | Rationale |
| Bromine (at C3) | Cyano group (-CN) | Methyl 2-benzyloxy-3-cyanobenzoate | Similar electronics (electron-withdrawing), potential H-bond acceptor. scripps.edu |
| Bromine (at C3) | Trifluoromethyl group (-CF₃) | Methyl 2-benzyloxy-3-(trifluoromethyl)benzoate | Strong electron-withdrawing group, increases lipophilicity. scripps.edu |
| Methyl Ester (-COOCH₃) | N-Methylamide (-CONHCH₃) | 2-benzyloxy-3-bromo-N-methylbenzamide | Mimics ester geometry, adds H-bond donor capability. scripps.edu |
| Benzene Ring | Bicyclo[2.1.1]hexane | N/A | Saturated, non-planar scaffold to improve physicochemical properties. beilstein-journals.org |
Combinatorial Approaches for Library Generation
The true power of the this compound scaffold lies in its suitability for combinatorial chemistry to rapidly generate large libraries of analogs. By leveraging the three orthogonal points of diversification (ester, benzyloxy ether, and bromine), a matrix of compounds can be synthesized.
A typical combinatorial strategy would involve a multi-step sequence where different building blocks are introduced at each stage:
Scaffold Preparation: Synthesize the core intermediate, 2-benzyloxy-3-bromo-benzoic acid.
Esterification (R¹): Divide the acid into multiple batches and esterify each with a different alcohol from a pre-selected library (e.g., 10 different alcohols).
Cross-Coupling (R²): Sub-divide each of the 10 ester pools and perform a Suzuki or Buchwald-Hartwig coupling using a library of boronic acids or amines (e.g., 10 different coupling partners). This generates a matrix of 100 unique compounds.
Ether Cleavage/Modification (R³): A final diversification step could involve the debenzylation of the entire library, followed by re-alkylation with a new set of alkyl halides, exponentially increasing the number of final products.
This parallel synthesis approach allows for the systematic exploration of the chemical space around the parent molecule, enabling efficient mapping of structure-activity relationships for various applications.
Advanced Methodological Developments in Organic Synthesis
Flow Chemistry Approaches for Continuous Synthesis
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. mdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. mdpi.comrsc.org While specific flow synthesis protocols for Methyl 2-benzyloxy-3-bromo-benzoate are not prominently documented, the principles of flow chemistry can be applied to key steps in its hypothetical synthesis or derivatization.
Detailed Research Findings:
A key advantage of flow chemistry is the ability to operate under "Novel Process Windows," using high temperatures and pressures safely to accelerate reactions or enable new reaction pathways. researchgate.net For example, a biphasic aromatic nitration that takes hours in a batch reactor can be completed in minutes in a flow system. researchgate.net Similarly, the synthesis of various heterocyclic scaffolds, such as benzotriazin-4(3H)-ones, has been achieved with excellent yields and short residence times using flow reactors, demonstrating the technology's robustness and green credentials. nih.gov The safe in-situ generation of hazardous reagents, like molecular bromine from the reaction of an oxidant with HBr, is another critical application of flow technology, mitigating the risks associated with storing and handling toxic chemicals. nih.gov
| Feature | Batch Process | Continuous Flow Process | Reference |
| Reaction Time | Hours to days | Minutes to hours | researchgate.net |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety, better heat/mass transfer | mdpi.comnih.gov |
| Scalability | Often challenging | More straightforward | mdpi.com |
| Process Control | Limited control over parameters | Precise control over temperature, pressure, time | rsc.org |
| Overall Yield | 67% (Example Multi-step) | 83% (Example Multi-step) | researchgate.net |
This table provides a generalized comparison based on reported findings for similar multi-step syntheses.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.orgchemicaljournals.com This technique has become a valuable tool for accelerating a wide range of organic transformations relevant to the synthesis of this compound.
Detailed Research Findings:
Microwave irradiation can significantly enhance reactions such as bromination, esterification, and cross-coupling. For the synthesis of bromoarenes, using N-bromosuccinimide (NBS) under microwave irradiation can accelerate the reaction and improve regioselectivity. organic-chemistry.orgresearchgate.net Studies on the synthesis of various heterocyclic compounds have shown that microwave-assisted methods provide higher yields in shorter times than conventional heating. mdpi.com For example, the synthesis of α-aryl malonates, key intermediates for many pharmaceuticals, was optimized using microwave irradiation, reducing the reaction time from hours to just 30 minutes with excellent yields. researchgate.net
The advantages of MAOS are particularly evident in multi-component reactions and the synthesis of complex scaffolds. In numerous reported cases, reaction times have been reduced from several hours under conventional reflux to mere minutes in a microwave reactor, with yields often increasing by 10-20% or more. nih.gov This efficiency makes MAOS an attractive method for rapid library synthesis and optimization of reaction conditions.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Benzamide Hydrolysis | ~1 hour | 7 minutes | ~99% yield achieved | chemicaljournals.com |
| Esterification | Several hours | 6 minutes | Significant time reduction | chemicaljournals.com |
| Heterocycle Synthesis | 8-10 hours | 3-5 minutes | Yields often increase | mdpi.com |
| α-Arylation | 7 hours | 30 minutes | Up to 91% yield | researchgate.net |
This table illustrates typical improvements for reaction types relevant to the synthesis and modification of substituted benzoates.
Photochemical Transformations
Photochemistry harnesses the energy of light to induce chemical reactions that are often inaccessible through thermal methods. The functional groups within this compound—the bromoarene and the benzyl (B1604629) ether—present potential sites for photochemical reactivity.
Detailed Research Findings:
Aromatic bromides can undergo a variety of photochemical reactions. Irradiation of bromoarenes can lead to the homolytic cleavage of the carbon-bromine bond, generating an aryl radical. This reactive intermediate can then participate in subsequent reactions. For example, the UV light-induced reaction of borate (B1201080) esters in the presence of bromobenzene (B47551) has been shown to produce ethers and bromides, indicating a pathway involving radical intermediates. rsc.org
More recently, benzoates themselves have been employed as photosensitizing catalysts. In combination with reagents like Selectfluor, benzoyl groups can facilitate the direct fluorination of unactivated C(sp³)–H bonds under visible light. rsc.org This process is believed to occur via an energy transfer mechanism from the excited triplet state of the benzoate (B1203000) to the reagent. rsc.org Furthermore, photochemical reactions involving bromide ions and dissolved organic matter can generate reactive radicals capable of oxidizing other species in solution. nih.gov These findings suggest that under specific photochemical conditions, this compound could potentially undergo transformations at the bromine substituent, the benzylic position of the ether, or act as a photosensitizer for other reactions.
Electrochemical Synthetic Routes
Organic electrosynthesis uses electricity as a traceless reagent to drive redox reactions, offering a green and sustainable alternative to conventional chemical oxidants and reductants. For a molecule like this compound, the aryl bromide moiety is a prime target for electrochemical modification.
Detailed Research Findings:
A significant advancement in this area is the nickel-catalyzed electrochemical carboxylation of aryl halides with carbon dioxide (CO₂). nih.govspringernature.com This method allows for the direct conversion of an aryl-halide bond into a carboxylic acid group using electrons as the clean reductant. nih.gov The process is highly valuable as it transforms a simple halide into a versatile functional group under mild conditions, tolerating a wide range of other functional groups on the aromatic ring. acs.org
Mechanistic studies have revealed that these reactions typically proceed through the oxidative addition of the aryl halide to a low-valent nickel complex, followed by reduction of the resulting Ni(II) species and subsequent reaction with CO₂. acs.orgacs.orgnih.gov This electrochemical approach avoids the need for stoichiometric metallic reductants and can even be performed without sacrificial anodes, enhancing its sustainability. acs.org Applying this methodology to this compound could provide a direct route to Methyl 2-benzyloxy-isophthalate or related dicarboxylic acid derivatives, which are valuable building blocks in polymer and materials science.
| Parameter | Description | Significance | Reference |
| Substrate | Unactivated Aryl Halides (e.g., Aryl Bromides) | Broad scope, applicable to the target compound | nih.gov |
| Reagent | Carbon Dioxide (CO₂) | Abundant, non-toxic C1 building block | acs.org |
| Catalyst | Nickel complexes | Inexpensive and efficient | springernature.comacs.org |
| Reductant | Electrons | Clean, sustainable, avoids stoichiometric waste | nih.gov |
| Key Transformation | Ar-Br → Ar-COOH | Direct and sustainable route to carboxylic acids | springernature.comacs.org |
This table summarizes the key features of the electrochemical carboxylation of aryl halides.
Enzymatic or Biocatalytic Modifications (Synthetic Applicability)
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. For this compound, the methyl ester functional group is a clear target for enzymatic modification.
Detailed Research Findings:
Esterases are enzymes that catalyze the hydrolysis of esters into carboxylic acids and alcohols. The hydrolysis of benzoate esters by various enzymes has been studied, demonstrating the potential for selective transformations. libretexts.org For example, bovine carboxypeptidase A has been shown to hydrolyze a series of para-substituted O-benzoyl-2-hydroxybutanoic acids. cdnsciencepub.comcdnsciencepub.com The rate of this hydrolysis can be influenced by the electronic properties of the substituents on the aromatic ring. cdnsciencepub.comcdnsciencepub.com
More specific to drug metabolism, but relevant to synthetic applicability, human carboxylesterases (hCEs) are known to hydrolyze ester-containing molecules. nih.gov Computational and kinetic studies on the hydrolysis of various benzoate esters by these enzymes have provided insight into the reaction mechanism, which typically involves the formation of a tetrahedral intermediate at the enzyme's active site. nih.gov The rate of hydrolysis is dependent on factors like the size of the ester's alkyl group. nih.gov This suggests that a selective enzymatic hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid (2-benzyloxy-3-bromo-benzoic acid) is a feasible transformation. This biocatalytic approach would offer a green alternative to chemical hydrolysis, which often requires harsh acidic or basic conditions that could potentially cleave the benzyl ether linkage.
| Enzyme | Substrate Type | Key Observation | Reference |
| Carboxypeptidase A | Substituted Benzoate Esters | Hydrolysis rates correlate with Hammett constants of substituents. | cdnsciencepub.comcdnsciencepub.com |
| Human Carboxylesterase (hCE1) | Homologous Benzoate Esters | Rate of hydrolysis is related to the size of the ester's alkyl group. | nih.gov |
| General Esterases | Esters | Provide a mild alternative to chemical hydrolysis (saponification). | libretexts.orgacs.org |
This table highlights enzymes and findings relevant to the potential biocatalytic hydrolysis of the target compound.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Methodologies
The unique structural arrangement of Methyl 2-benzyloxy-3-bromo-benzoate, featuring a bulky benzyloxy group ortho to the ester and a bromine atom at the 3-position, presents a fertile ground for the exploration of novel reaction pathways. Future research is anticipated to focus on leveraging the electronic and steric effects of these substituents to achieve unprecedented chemical transformations. The development of innovative catalytic systems, including photoredox and dual catalysis, could unlock new reactivity patterns. For instance, the application of dual photoredox and cobalt catalysis, which has been successful in the remote hydrobromination of allyl carboxylates, might be adapted for regioselective functionalization of the benzoate (B1203000) core.
Furthermore, the investigation of microwave-assisted reactions could offer facile and efficient synthetic routes. The Fries rearrangement of substituted benzoyl phenyl benzoates under microwave irradiation has demonstrated excellent yields in the synthesis of dibenzoyl phenols, suggesting a potential pathway for the transformation of this compound into novel phenolic structures. nih.gov
Design of Advanced Synthetic Strategies for Complex Molecular Architectures
The strategic positioning of the benzyloxy and bromo substituents makes this compound a valuable building block for the synthesis of complex molecular architectures. Future synthetic strategies will likely focus on utilizing the bromine atom as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities and construct intricate polycyclic systems.
The benzyloxy group, while serving as a protecting group for the phenol (B47542), can also direct ortho-lithiation or other C-H activation strategies to enable further functionalization of the aromatic ring. The development of one-pot and tandem reactions commencing from this versatile scaffold will be a key area of research, aiming to streamline the synthesis of elaborate molecules with potential applications in materials science and medicinal chemistry.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. frontiersin.org The integration of this compound into MCRs represents a promising avenue for future research. Its reactive sites, including the ester and the bromo- and benzyloxy-substituted aromatic ring, could participate in a variety of MCRs to rapidly generate libraries of structurally diverse compounds.
For example, the development of novel isocyanide-based MCRs or transition-metal-catalyzed multicomponent cross-coupling reactions involving this scaffold could lead to the discovery of new chemical entities with interesting biological activities. The challenge and opportunity lie in designing reaction conditions that selectively engage the desired reactive sites in the intended sequence.
Development of Analytical Techniques for In-Situ Monitoring of Reactions
To gain a deeper understanding of the reaction kinetics, mechanisms, and the formation of transient intermediates involving this compound, the development and application of advanced in-situ analytical techniques will be crucial. Spectroscopic methods such as in-situ NMR and FTIR, coupled with chemometric analysis, can provide real-time information on the consumption of reactants and the formation of products and byproducts. researchgate.net
These techniques will be particularly valuable for optimizing reaction conditions, identifying reactive intermediates, and elucidating complex reaction networks. For instance, monitoring the progress of a cross-coupling reaction could reveal the influence of ligand, base, and temperature on the catalytic cycle, enabling the rational design of more efficient synthetic protocols.
Theoretical Insights Guiding Experimental Design and Discovery
Computational chemistry and theoretical studies are poised to play an increasingly important role in guiding the experimental exploration of this compound's reactivity. Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity indices, and the transition states of potential reaction pathways. acs.org
Theoretical modeling can aid in understanding the regioselectivity of electrophilic and nucleophilic aromatic substitutions, predicting the outcomes of pericyclic reactions, and designing catalysts with enhanced activity and selectivity. By providing a molecular-level understanding of the factors governing reactivity, computational studies can significantly accelerate the discovery of new reactions and the rational design of novel synthetic strategies, minimizing the need for extensive empirical screening. The application of Hammett linear free energy relationships and other quantitative structure-activity relationship (QSAR) models can also provide valuable insights into the electronic effects of the substituents on the reaction rates and equilibria. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 2-benzyloxy-3-bromo-benzoate, and how do reaction conditions influence regioselectivity?
- Methodology : Use a two-step approach: (1) benzyl protection of the hydroxyl group on 3-bromo-2-hydroxybenzoic acid via nucleophilic substitution (e.g., benzyl bromide, K₂CO₃, DMF), followed by (2) esterification with methanol under acidic catalysis (H₂SO₄ or HCl). Monitor regioselectivity using TLC and adjust solvent polarity (e.g., DMF vs. THF) to minimize byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
- Key Challenge : Competing bromination at adjacent positions during precursor synthesis; optimize stoichiometry of brominating agents (e.g., NBS vs. Br₂) to avoid over-halogenation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.2 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm, coupling patterns confirm substitution).
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: 349.02 for C₁₅H₁₃BrO₃). Cross-reference with computational models (e.g., Gaussian DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered benzyl groups) be resolved during structural refinement?
- Methodology : Use SHELXL for refinement:
- Apply restraints to disordered benzyl groups (AFIX 66 or 67 commands).
- Validate thermal displacement parameters (ADPs) using Hirshfeld tests to avoid overfitting.
- Compare with analogous structures (e.g., methyl 4-bromo-3-hydroxybenzoate, ) to identify common packing motifs .
- Data Contradiction : If residual electron density suggests partial hydrolysis of the ester group, perform pH-dependent stability assays (HPLC monitoring at 25°C, pH 2–9) to confirm degradation pathways .
Q. What strategies mitigate steric hindrance during Suzuki-Miyaura coupling at the 3-bromo position?
- Methodology :
- Ligand Selection : Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate and reduce steric clash with the benzyloxy group.
- Solvent Optimization : Employ high-polarity solvents (e.g., dioxane/water) to enhance solubility of boronic acid partners.
- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated boronic acids are used) to optimize temperature (80–100°C) and catalyst loading (2–5 mol% Pd) .
Q. How does the electron-withdrawing bromine substituent influence the stability of the ester moiety under acidic/basic conditions?
- Methodology :
- Hydrolysis Kinetics : Perform pH-rate profiling (0.1 M HCl/NaOH, 37°C) with UV-Vis monitoring (λ = 260 nm for benzoate release).
- DFT Calculations : Compare activation energies for ester hydrolysis in 3-bromo vs. non-bromo analogs (e.g., methyl 2-benzyloxybenzoate) to quantify electronic effects.
- Contradiction : If experimental hydrolysis rates deviate from computational predictions, consider steric shielding by the benzyloxy group .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under photolytic conditions?
- Protocol :
- Light Exposure : Use a UV chamber (254 nm, 25°C) with samples in quartz cuvettes.
- Analytical Tools : Track degradation via LC-MS (look for demethylation or debromination products).
- Control : Compare with dark-stored samples (sealed vials, -20°C) to isolate photolytic effects.
- Data Interpretation : If unexpected products (e.g., xanthene derivatives) form, propose radical-mediated pathways and validate via EPR spin-trapping experiments .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?
- Methodology :
- Fukui Function Analysis : Calculate electrophilicity indices (e.g., using Gaussian 16) to predict reactive sites.
- Transition State Modeling : Use QM/MM hybrid methods (e.g., ONIOM) to simulate attack by nucleophiles (e.g., amines) at the 3-bromo position.
- Validation : Compare predicted activation barriers with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
